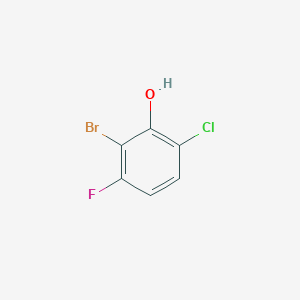

2-Bromo-6-chloro-3-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHIZFLKCWAZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Fluorophenol

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenols

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for substituted aromatic compounds. Unlike nucleophilic substitution on aliphatic compounds (SN1 and SN2), SNAr reactions on aromatic rings typically require the presence of electron-withdrawing groups to activate the ring towards attack by a nucleophile. wikipedia.org Aromatic rings, which are normally nucleophilic, become electrophilic and susceptible to substitution when bearing suitable substituents. wikipedia.org

In the case of 2-bromo-6-chloro-3-fluorophenol, the three halogen atoms (bromine, chlorine, and fluorine) act as electron-withdrawing groups via their inductive effect, thereby activating the aromatic ring for nucleophilic attack. The reactivity and regioselectivity of SNAr reactions are profoundly influenced by the nature of these halogen substituents.

A key factor is the leaving group's ability, which in SNAr reactions often follows an order that is inverted compared to SN2 reactions. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. wikipedia.org This phenomenon, often termed the "element effect," arises because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which breaks the ring's aromaticity. wikipedia.orgnih.gov The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic (electron-poor), thus accelerating this initial attack. nih.gov Consequently, fluorine is often displaced more readily than chlorine or bromine in activated systems. nih.gov

The most common mechanistic pathway for SNAr is the addition-elimination mechanism. libretexts.org This process occurs in two distinct steps:

Addition Step: A nucleophile (e.g., an alkoxide, amine, or thiol) attacks the electron-deficient carbon atom bearing a halogen substituent. This leads to the formation of a tetrahedral intermediate where the carbon atom is sp³ hybridized. This negatively charged intermediate, known as a Meisenheimer complex, is resonance-stabilized, with the negative charge delocalized over the aromatic ring and often involving the electron-withdrawing groups. libretexts.orglibretexts.org During this step, the aromaticity of the ring is temporarily lost.

Elimination Step: The aromatic system is regenerated by the expulsion of the leaving group, which is one of the halide ions (X⁻). This second step is typically fast. wikipedia.org

Under certain conditions, alternative mechanistic pathways can operate. For instance, studies on halophenols have revealed a homolysis-enabled electronic activation strategy. This pathway involves the initial formation of a phenoxyl radical through O–H bond homolysis. This radical acts as an exceptionally powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic substitution compared to the standard closed-shell phenol (B47542) substrate. osti.gov This radical chain mechanism represents a distinct pathway for the displacement of halogens on the phenol ring. osti.gov

Electrophilic Aromatic Reactions and Substituent Effects

While the electron-withdrawing halogens make the ring susceptible to nucleophilic attack, they deactivate it towards electrophilic aromatic substitution (EAS). However, the presence of the strongly activating hydroxyl group makes such reactions possible, with the outcome determined by the interplay of all four substituents.

Nitration is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. For this compound, the reaction rate will be slower than that of phenol due to the deactivating effect of the three halogens. minia.edu.eg The regioselectivity of the substitution is governed by the directing effects of the existing groups. The hydroxyl group is a powerful ortho-, para-director, while the halogens are also ortho-, para-directors. minia.edu.egpitt.edu

The directing effects of the substituents are as follows:

-OH (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

-Br (at C2): Directs to C1, C3, and C5.

-F (at C3): Directs to C2, C4, and C6.

-Cl (at C6): Directs to C1, C2, and C5.

The hydroxyl group is the most potent activating and directing group on the ring. pitt.edu It strongly directs substitution to the positions ortho and para to it. The available positions are C4 (para) and C6 (ortho). Since the C6 position is already occupied by a chlorine atom, the principal site for electrophilic attack, such as nitration, will be the C4 position. The formation of 2-bromo-3-fluoro-6-nitrophenol (B177838) from a related precursor has been documented, indicating that such electrophilic substitutions are viable. nih.gov

Hydroxyl (-OH) Group: The oxygen atom is highly electronegative and withdraws electron density from the ring inductively (-I effect). However, it possesses lone pairs of electrons that it can donate to the ring through resonance (+R effect). For the hydroxyl group, the resonance effect is significantly stronger than the inductive effect, leading to a net donation of electron density. This makes the ring more electron-rich and thus strongly activated towards electrophilic attack. minia.edu.eglibretexts.org

Halogen (-F, -Cl, -Br) Groups: Halogens are also electronegative and exert a strong electron-withdrawing inductive effect (-I effect). Like the hydroxyl group, they also have lone pairs that can be donated via resonance (+R effect). However, for halogens, the inductive effect is much stronger than the resonance effect. libretexts.org The net result is that halogens withdraw electron density from the ring, making it less reactive towards electrophiles and are thus considered deactivating groups. pitt.edulibretexts.org

Despite being deactivators, halogens are ortho-, para-directors. This is because their weak resonance donation helps to stabilize the cationic intermediate (the sigma complex) formed during an attack at the ortho and para positions, lowering the activation energy for these pathways compared to meta attack. libretexts.org

In this compound, the powerful activating +R effect of the hydroxyl group is opposed by the strong -I effects of the three halogen substituents. The ring is therefore significantly deactivated compared to phenol but remains susceptible to electrophilic attack at the position most strongly activated by the hydroxyl group.

Cross-Coupling Reactions Involving Halogenated Phenols

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For polyhalogenated substrates like this compound, the key to successful application lies in regioselective functionalization. The reactivity of carbon-halogen bonds in the oxidative addition step of these catalytic cycles generally follows the order: C-I > C-Br > C-OTf > C-Cl. wikipedia.org The C-F bond is typically unreactive. This predictable reactivity hierarchy allows for the selective coupling at the most reactive C-X bond. In this compound, the C-Br bond at the C2 position is the most reactive site for standard cross-coupling reactions, enabling selective modification at this position while leaving the C-Cl and C-F bonds intact. nih.gov

| Reaction Name | Coupling Partners | Reactive Site on Substrate | Typical Product |

| Suzuki-Miyaura Coupling | Organohalide + Boronic Acid/Ester | C-Br | 2-Aryl-6-chloro-3-fluorophenol |

| Heck Reaction | Organohalide + Alkene | C-Br | 2-Alkenyl-6-chloro-3-fluorophenol |

| Sonogashira Coupling | Organohalide + Terminal Alkyne | C-Br | 2-Alkynyl-6-chloro-3-fluorophenol |

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Given the higher reactivity of the C-Br bond, this compound would be expected to react selectively with a boronic acid at the C2 position. This regioselectivity has been demonstrated in similar systems, such as the selective arylation of 2-bromo-4-chlorophenyl derivatives. nih.gov The reaction would yield various 2-aryl-6-chloro-3-fluorophenol compounds, leaving the chlorine and fluorine atoms available for potential subsequent transformations.

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org For this compound, the reaction would proceed via oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This would selectively introduce a vinyl group at the C2 position, resulting in a 2-alkenyl-6-chloro-3-fluorophenol.

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for coupling with aryl bromides. When applied to this compound, the Sonogashira reaction would selectively occur at the C-Br bond. libretexts.org This provides a direct route to synthesizing 2-alkynyl-6-chloro-3-fluorophenol derivatives, which are valuable intermediates in organic synthesis.

Suzuki-Miyaura Coupling and Other Palladium-Catalyzed C-C Bond Formations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. nih.govlibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

For a substrate such as this compound, the Suzuki-Miyaura reaction offers a pathway to introduce aryl, alkenyl, or alkyl groups at the site of the carbon-halogen bond. The relative reactivity of the C-Br and C-Cl bonds is a critical consideration. Generally, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This chemoselectivity allows for selective functionalization at the C-2 position (bromine) while leaving the C-6 position (chlorine) intact. This differential reactivity is well-established, with bromides being reduced more readily than chlorides in various palladium-catalyzed processes. organic-chemistry.org

The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of the Suzuki-Miyaura reaction to include less reactive aryl chlorides and challenging substrates. libretexts.org In the context of this compound, the phenolic hydroxyl group can influence the reaction. While many Suzuki-Miyaura reactions are tolerant of free hydroxyl groups, protection may sometimes be necessary, or the basic conditions could lead to phenoxide formation, potentially altering the electronic properties and reactivity of the substrate. Research on unprotected ortho-bromoanilines has demonstrated that successful couplings are achievable without protecting the amine group, suggesting that the phenolic -OH in our target molecule might also be tolerated under carefully optimized conditions. nih.govrsc.org

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed C-C bond formations are relevant. The Heck reaction, for instance, couples the aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, selective reaction at the C-Br bond would be expected. Palladium-catalyzed C-H bond functionalization represents another advanced strategy, where a C-H bond is directly converted into a C-C bond, although this is typically directed by a functional group on the molecule. nih.gov

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Reactions of this compound

| Reaction Type | Reactive Site | Expected Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | 2-Aryl(or alkyl)-6-chloro-3-fluorophenol | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. organic-chemistry.org |

| Heck Coupling | C-Br | 2-Alkenyl-6-chloro-3-fluorophenol | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. |

This table is based on established principles of palladium catalysis and has been generated for illustrative purposes.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, other transition metals, including nickel, copper, and iron, offer alternative reactivity profiles and can be more cost-effective. Nickel catalysts, in particular, have shown great promise in coupling reactions involving less reactive aryl chlorides and fluorides. Given the presence of a C-Cl bond in this compound, nickel catalysis could provide a route to functionalize this position, potentially after the more reactive C-Br bond has been addressed.

Iron-catalyzed cross-coupling reactions have emerged as a greener alternative, although their substrate scope and functional group tolerance can be more limited than their palladium and nickel counterparts. Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in forming C-O, C-N, and C-S bonds, and more recently, C-C bonds.

Furthermore, early transition metals have been explored for the activation of C-F bonds. amanote.comfigshare.com While the C-F bond in this compound is generally the least reactive of the three carbon-halogen bonds towards transition metal catalysts, specialized catalytic systems could potentially target this bond for functionalization, offering a unique avenue for synthesis.

Redox Chemistry of Halogenated Phenols

Oxidation Pathways and Quinone Formation

Phenols are susceptible to oxidation, and the presence of electron-withdrawing halogen substituents on this compound significantly influences its redox properties. Oxidation of phenols can lead to a variety of products, with quinones being a common outcome under controlled conditions. libretexts.org The oxidation process typically involves the formation of a phenoxyl radical, which can then undergo further oxidation to yield a quinone. pearson.com

For this compound, oxidation would likely lead to the formation of a substituted p-benzoquinone, assuming the reaction proceeds analogously to simpler phenols. Strong oxidizing agents like chromic acid or Fremy's salt (potassium nitrosodisulfonate) are commonly used for this transformation. libretexts.org The reaction would involve oxidation of the phenol to a cyclohexadienone intermediate, followed by loss of a substituent or rearrangement to form the quinone ring. Given the substitution pattern, the formation of 2-bromo-6-chloro-3-fluoro-1,4-benzoquinone is a plausible outcome. The reaction pathway may be complex, and over-oxidation or ring cleavage can occur, especially under harsh conditions. nih.govucsb.edu The specific regiochemical outcome would be dictated by the relative positions of the substituents and the stability of the intermediates formed.

Table 2: Potential Oxidation Products of Halogenated Phenols

| Starting Phenol | Oxidizing Agent | Potential Product | Reference |

|---|---|---|---|

| Phenol | Chromic Acid | p-Benzoquinone | libretexts.org |

| Hydroquinone | Various oxidizing agents | p-Benzoquinone | libretexts.org |

This table includes known transformations and a predicted outcome for the title compound based on established chemical principles.

Reduction Methodologies for Halogenated Aromatic Rings

The reduction of halogenated aromatic rings can be achieved through several methods, with catalytic hydrogenation being one of the most common. numberanalytics.com In this process, the aromatic ring is treated with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. lumenlearning.com For this compound, the different halogen atoms present an opportunity for selective reduction.

Catalytic hydrogenation can be used to achieve reductive dehalogenation. The ease of removal generally follows the order C-I > C-Br > C-Cl > C-F. This hierarchy allows for the selective removal of the bromine atom from this compound by using a palladium-on-carbon (Pd/C) catalyst under neutral conditions, leaving the chlorine and fluorine atoms untouched. organic-chemistry.org Removing the chlorine atom would require more forcing conditions. organic-chemistry.org Complete reduction of the aromatic ring to the corresponding substituted cyclohexane (B81311) is also possible but typically requires high pressures and more active catalysts like rhodium on carbon. libretexts.org

Another powerful method for reducing aromatic rings is the Birch reduction, which uses an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. lumenlearning.com This reaction proceeds via a radical anion intermediate and typically reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the halogens on our target molecule, generally facilitate the reduction. lumenlearning.com

Table 3: Selective Reduction Strategies for this compound

| Method | Reagents | Primary Product | Rationale |

|---|---|---|---|

| Catalytic Hydrogenation (Selective Dehalogenation) | H₂, 10% Pd/C, neutral conditions | 2-Chloro-5-fluorophenol (B1586221) | Selective reduction of the more labile C-Br bond. organic-chemistry.org |

| Birch Reduction | Na or Li, NH₃(l), EtOH | Dihydro- or tetrahydro- bromo-chloro-fluorophenol derivative | Reduction of the aromatic ring via a radical anion mechanism. lumenlearning.com |

This table outlines potential reduction outcomes based on established methodologies.

Aryne Intermediates and Regiocontrol in Multi-substituted Arynes

The generation of aryne intermediates from dihaloarenes is a powerful strategy for the synthesis of highly substituted aromatic compounds. An aryne, or benzyne, is a neutral, highly reactive intermediate containing a formal triple bond within an aromatic ring. For a molecule like this compound, deprotonation of the phenolic hydroxyl group followed by treatment with a strong base could potentially lead to the formation of a highly substituted aryne intermediate. However, a more common route involves the use of ortho-(trimethylsilyl)aryl triflates. jst.go.jp

A key challenge in the chemistry of unsymmetrically substituted arynes is controlling the regioselectivity of subsequent nucleophilic attack or cycloaddition reactions. jst.go.jp The position of the incoming group is determined by the electronic and steric effects of the substituents on the aryne. Electron-withdrawing groups generally direct the nucleophile to the more distant carbon of the aryne triple bond, as this places the resulting negative charge closer to the stabilizing electron-withdrawing group. masterorganicchemistry.com

In a system analogous to an aryne derived from this compound, specifically a 3-fluoro-6-bromo aryne, the fluorine atom exerts a strong inductive electron-withdrawing effect. This effect can be used to control the regioselectivity of reactions. Studies on 3,6-disubstituted arynes containing both fluorine and bromine have shown that the fluoro group can effectively direct the outcome of cycloaddition and insertion reactions. jst.go.jp For instance, in reactions with nucleophiles, the attack tends to occur at the carbon atom of the aryne bond that is meta to the fluorine substituent, which is consistent with predictions based on aryne distortion models. jst.go.jp However, the steric bulk of the nucleophile can also play a significant role, sometimes overriding the electronic directing effects. jst.go.jp The presence of multiple halogen substituents (Br, Cl, F) would create a complex electronic environment, making the precise control of regioselectivity a sophisticated synthetic challenge.

Computational Chemistry and Theoretical Studies on Electronic Structure and Reactivity

Quantum Chemical Calculation Methodologies

The study of 2-Bromo-6-chloro-3-fluorophenol at a molecular level relies on various quantum chemical calculation methodologies to predict its properties.

Density Functional Theory (DFT) is a primary method for investigating the electronic properties and optimizing the geometry of halogenated phenols. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly employed for such compounds. tandfonline.comresearchgate.net DFT calculations are instrumental in determining the ground state geometry, vibrational frequencies, and electronic parameters like frontier molecular orbitals (HOMO and LUMO). tandfonline.com For structurally similar compounds, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT calculations have been successfully used to compute optimized geometrical parameters. researchgate.net These studies form a basis for understanding the electronic characteristics of this compound.

For a comprehensive understanding, DFT results are often compared with those from other computational methods. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate, comparison for properties like molecular geometry. researchgate.net For instance, in the related 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT methods were used to calculate optimized geometrical parameters, showing largely comparable results for bond lengths. researchgate.net

More computationally intensive ab initio methods, like Coupled Cluster with Single and Double Excitations (CCSD) and Complete Active Space Self-Consistent Field (CASSCF), are employed for studying excited states, although they are very demanding for molecules of this size. bioone.org Semi-empirical methods can also offer a faster, though less precise, comparative analysis.

The accuracy of quantum chemical calculations is highly dependent on the choice of basis set and the level of theory. For halogenated compounds, basis sets that include polarization and diffuse functions are essential for accurately describing the electron distribution around the electronegative halogen atoms and the hydroxyl group.

Pople-style basis sets, such as 6-31G and its variations, are frequently used. For instance, the 6-31+G(d,p) basis set was utilized in the study of 2-bromo-6-chloro-4-fluoroaniline to carry out calculations of its optimized geometry and other properties. researchgate.net For more precise calculations, especially concerning electronic properties and non-covalent interactions, larger basis sets like 6-311++G(d,p) are often selected in studies of substituted phenols. tandfonline.com The choice reflects a balance between computational cost and the desired accuracy of the results.

Molecular Geometry and Conformational Analysis

The arrangement of atoms and the rotational barriers within the molecule define its three-dimensional structure and stability.

The molecular structure of this compound is determined by the positions of the halogen and hydroxyl substituents on the benzene (B151609) ring. Computational methods are used to calculate the optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

Based on studies of analogous compounds like 2-bromo-6-chloro-4-fluoroaniline researchgate.net and other halogenated phenols, researchgate.netresearchgate.net the optimized geometry of this compound can be predicted. The presence of bulky and electronegative bromine and chlorine atoms ortho to the hydroxyl group is expected to influence the planarity of the molecule and the orientation of the -OH group. The C-Br and C-Cl bond lengths are generally predicted to be slightly longer by DFT methods compared to experimental values. webofjournals.com An intramolecular hydrogen bond between the hydroxyl hydrogen and the ortho-bromine or ortho-chlorine atom is a possibility that would significantly affect the geometry. researchgate.net

Below is a table of predicted structural parameters for this compound, inferred from computational studies on similar molecules.

| Parameter | Predicted Value (B3LYP/6-31+G(d,p)) |

| C-Br Bond Length (Å) | ~1.90 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.35 |

| C-O Bond Length (Å) | ~1.37 |

| O-H Bond Length (Å) | ~0.97 |

| C-C-C Bond Angle (°) | ~118-122 |

| C-C-Br Bond Angle (°) | ~120 |

| C-C-Cl Bond Angle (°) | ~121 |

Note: These are estimated values based on data from structurally related compounds and are presented for illustrative purposes.

Conformational analysis of this compound would primarily focus on the rotation of the hydroxyl (-OH) group. The presence of ortho substituents (bromine and chlorine) can create significant rotational barriers.

Two primary conformers would exist based on the orientation of the hydroxyl hydrogen: one where it is oriented towards the bromine atom and another where it is oriented towards the chlorine atom. The relative stability of these conformers is determined by the strength of potential intramolecular hydrogen bonds (O-H···Br vs. O-H···Cl) and steric hindrance. Studies on ortho-chlorophenols have shown that intramolecular hydrogen bonding is a key factor in stabilizing the molecule. researchgate.net The energy barrier for rotation around the C-O bond represents the isomerization pathway between these conformers. Computational modeling can map this potential energy surface to identify the most stable conformer and the energy required to transition between different rotational states.

Electronic Structure Characterization

The electronic character of this compound is defined by the distribution of electrons within its molecular framework. This distribution dictates the molecule's reactivity, polarity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For halogenated phenols, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO is distributed over the aromatic system. The presence of electron-withdrawing halogens is expected to lower the energies of both the HOMO and LUMO. Computational studies on similar compounds like 2,6-dichloro-4-fluoro phenol have been performed using DFT and Hartree-Fock (HF) methods to determine these orbital energies. karazin.ua

Specific HOMO-LUMO energy values for this compound are not available in the searched literature. The following table presents representative data from a computational study on the related compound p-bromophenol, calculated at the B3LYP/6-311G(d,p) level, to illustrate the typical energy ranges. imist.ma

Table 2: Representative Frontier Molecular Orbital Energies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Bromophenol | -6.123 | -0.445 | 5.678 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the most negative potential is expected to be localized around the phenolic oxygen atom due to its lone pairs of electrons. The regions around the hydrogen atom of the hydroxyl group will exhibit a positive potential. The halogen atoms, with their high electronegativity, will also influence the electrostatic potential across the aromatic ring. Computational studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have utilized MEP analysis to identify these reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.denumberanalytics.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, C-F, and C-O bonds, as well as the lone pair orbitals on the oxygen and halogen atoms. The analysis of donor-acceptor interactions, particularly from the oxygen lone pairs to the antibonding orbitals of the aromatic ring, provides insight into the resonance effects within the molecule.

The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. Various computational methods, such as Mulliken population analysis, are used to calculate these charges. The partial charges on the atoms of this compound are influenced by the differing electronegativities of the constituent atoms (O, Br, Cl, F, C, H).

The oxygen atom is expected to carry a significant negative charge, while the hydrogen of the hydroxyl group will be positively charged. The carbon atom attached to the hydroxyl group will also have a positive charge. The halogen atoms will be negatively charged, with the magnitude depending on their specific electronegativity and position on the ring. A study on 2,6-dichloro-4-fluoro phenol calculated Mulliken charges using both DFT and HF methods, providing a reference for the expected charge distribution in a similarly substituted phenol. karazin.ua

As specific data for this compound is unavailable, the following table shows representative Mulliken atomic charges calculated for 2-bromo-6-chloro-4-fluoroaniline at the B3LYP/6-31+G(d,p) level to illustrate the expected charge distribution on the substituted benzene ring. researchgate.net

Table 3: Representative Mulliken Atomic Charges for a Related Compound

| Atom | Charge (a.u.) |

| C1 | 0.34 |

| C2 (with Br) | -0.15 |

| C3 | -0.08 |

| C4 (with F) | 0.05 |

| C5 | -0.12 |

| C6 (with Cl) | 0.02 |

| Br | -0.03 |

| Cl | -0.04 |

| F | -0.21 |

Reactivity Descriptors and Prediction

Computational chemistry allows for the calculation of various reactivity descriptors derived from the electronic structure. These descriptors, including electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. The Fukui function is another powerful tool that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For halogenated phenols, these descriptors help in predicting the regioselectivity of various chemical reactions.

Electronegativity, Chemical Potential, Hardness, and Softness Indices

There are no available research findings that report the calculated values for electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S) for this compound. These global reactivity descriptors are instrumental in predicting the chemical behavior of a molecule, including its stability and reactivity.

Global Electrophilicity and Nucleophilicity Indices

Similarly, the global electrophilicity (ω) and nucleophilicity (N) indices for this compound have not been determined in any published studies. These parameters are essential for characterizing a molecule's ability to act as an electrophile or nucleophile in chemical reactions.

Bond Dissociation Enthalpies (BDE)

No theoretical or experimental data on the bond dissociation enthalpies for the various chemical bonds within the this compound molecule are available. BDE values are critical for understanding the thermal stability of a compound and the energetics of bond-breaking processes.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods provides valuable insights that complement and aid in the interpretation of experimental data. However, for this compound, such predictive studies are absent from the scientific literature.

Theoretical Vibrational Frequencies and Infrared Intensities

No studies have been found that report the theoretical vibrational frequencies and infrared intensities for this compound. This information, typically obtained from DFT calculations, is fundamental for the assignment of bands in experimental infrared and Raman spectra.

Simulated NMR Chemical Shifts and Coupling Constants

There is no available data on the simulated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants for this compound. NMR spectroscopy is a primary tool for structure elucidation, and theoretical predictions are invaluable in assigning complex spectra.

Prediction of Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. However, no TD-DFT studies for this compound have been published, which would provide information on its electronic transitions and absorption properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state structure of this compound necessitates a detailed analysis of the intermolecular interactions that govern its crystal packing. While specific crystallographic and Hirshfeld surface analysis data for this compound are not publicly available in the searched scientific literature, we can infer the probable nature of its intermolecular contacts based on studies of structurally related halogenated phenols.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates several key graphical representations and data points:

d norm Surface: This surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii of the interacting atoms, signifying strong interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

Fingerprint Plots: These two-dimensional histograms summarize the intermolecular contacts, plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The distribution and shape of the points on the plot provide a quantitative measure of the different types of intermolecular interactions present.

For a molecule like this compound, the following intermolecular interactions would be anticipated and could be quantified using Hirshfeld surface analysis:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule or potentially weaker O-H···F or O-H···Cl interactions. The presence of a bromine atom ortho to the hydroxyl group could influence the orientation and strength of these hydrogen bonds.

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors, interacting with electronegative atoms like oxygen or even the π-system of the aromatic ring of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Other van der Waals Forces: A significant portion of the intermolecular interactions would be composed of weaker, non-specific contacts, such as H···H, C···H, and halogen···halogen contacts.

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound

The following table is a hypothetical representation of the kind of data that would be generated from a Hirshfeld surface analysis. The percentage contributions are illustrative and based on typical values observed for similar halogenated phenolic compounds.

| Intermolecular Contact Type | Hypothetical Percentage Contribution (%) |

| H···H | 35.5 |

| O···H / H···O | 25.0 |

| C···H / H···C | 15.2 |

| Br···H / H···Br | 8.5 |

| Cl···H / H···Cl | 7.3 |

| F···H / H···F | 3.1 |

| C···C (π-π stacking) | 2.8 |

| Br···Cl | 1.1 |

| Other | 1.5 |

Detailed Research Findings (Hypothetical)

A hypothetical research study on this compound would likely report the following findings from a Hirshfeld surface analysis:

The dominant intermolecular interaction would be the O-H···O hydrogen bonds, appearing as distinct, sharp spikes in the fingerprint plot and prominent red regions on the dnorm surface. The analysis would likely reveal a significant contribution from H···H contacts, which are ubiquitous in organic crystals.

The halogen atoms would play a crucial role in the crystal packing. The fingerprint plots would show distinct wings corresponding to Br···H, Cl···H, and F···H contacts. The relative contributions of these contacts would depend on the specific crystal packing arrangement. For instance, if the crystal structure features close contacts between the bromine and chlorine atoms of adjacent molecules, this would be reflected in the Br···Cl interactions percentage.

The C···C contacts, indicative of π-π stacking, would likely be present, although their contribution might be modest depending on the steric hindrance imposed by the bulky halogen substituents, which could prevent close face-to-face stacking of the aromatic rings.

Role As a Building Block in Complex Organic Synthesis and Materials Science

Precursor for Advanced Organic Scaffolds and Chemical Libraries

The distinct electronic and steric properties imparted by the three different halogen substituents, along with the phenolic hydroxyl group, make 2-Bromo-6-chloro-3-fluorophenol an attractive starting material for the synthesis of diverse and complex organic molecules.

Synthesis of Multi-functionalized Aromatic Compounds

A significant application of this compound is its role as a precursor in the synthesis of multi-functionalized aromatic compounds, particularly those with potential therapeutic applications. The strategic arrangement of its functional groups allows for sequential and site-selective reactions to introduce further complexity.

One notable example is its use in the development of novel sulfonamides. These compounds are being investigated for their potential as neuroprotective and neurorestorative agents. chiralen.com The synthesis likely involves the derivatization of the phenolic hydroxyl group, followed by reactions at the halogenated positions to build the final sulfonamide scaffold.

Furthermore, this phenol (B47542) derivative is a key intermediate in the synthesis of hexahydropyrazinobenz- or -pyrido-oxazepines. chiralen.com These complex heterocyclic systems, which carry an oxygen-containing substituent derived from the phenolic hydroxyl group, are being explored for the treatment of 5-HT2C-dependent disorders. chiralen.com The synthesis leverages the unique reactivity of this compound to construct the core structure of these potential therapeutic agents.

The following table summarizes the key bioactive scaffolds synthesized from this compound:

| Bioactive Scaffold | Therapeutic Area | Patent Reference |

| Novel Sulfonamides | Neuroprotection/Neurorestoration | AU-2023313330-A1, WO-2024023284-A1 |

| Hexahydropyrazinobenz- or -pyrido-oxazepines | 5-HT2C-dependent disorders | EP-3380483-A1 |

Exploration of Derivatization Strategies

The three distinct reactive sites on this compound—the phenolic hydroxyl group, the bromine atom, and the chlorine atom—allow for a wide range of derivatization strategies to generate chemical libraries for drug discovery and other applications. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilicity of the phenoxide, can be exploited for selective functionalization.

Reactions at the Hydroxyl Group:

The phenolic hydroxyl group can be readily derivatized through various reactions, including:

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.

Esterification: Conversion to esters through reaction with acyl chlorides or carboxylic acids.

Cross-Coupling Reactions:

The bromo and chloro substituents serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The C-Br bond is generally more reactive than the C-Cl bond in Suzuki-Miyaura couplings, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the 2-position. By tuning the reaction conditions (catalyst, ligand, and base), it may be possible to achieve subsequent coupling at the 6-position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines. Similar to the Suzuki coupling, selective amination at the C-Br position is expected to be more facile.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved, which are valuable for further transformations via click chemistry or for incorporation into conjugated systems.

The following table outlines potential derivatization strategies for this compound:

| Reaction Type | Reactive Site | Potential Products |

| Etherification | Phenolic -OH | Aryl ethers |

| Esterification | Phenolic -OH | Aryl esters |

| Suzuki-Miyaura Coupling | C-Br, C-Cl | Biaryls, substituted benzenes |

| Buchwald-Hartwig Amination | C-Br, C-Cl | Aryl amines, N-heterocycles |

| Sonogashira Coupling | C-Br, C-Cl | Aryl alkynes |

Application in Polymer and Material Precursor Chemistry

The unique combination of functional groups in this compound also makes it a promising candidate for the development of novel polymers and materials with specific properties.

Development of Functional Monomers and Oligomers

By leveraging the reactivity of its functional groups, this compound can be converted into functional monomers for subsequent polymerization. For instance, derivatization of the hydroxyl group with a polymerizable moiety, such as an acrylate (B77674) or a styrenic group, would yield a monomer that can be incorporated into polymer chains. The remaining bromo and chloro substituents on the aromatic ring can then serve as sites for post-polymerization modification, allowing for the introduction of various functionalities along the polymer backbone. This approach offers a route to materials with tailored properties for applications in coatings, membranes, and specialty plastics.

Synthesis of Dyes with Tunable Optical Properties

Halogenated and fluorinated aromatic compounds are known to play a crucial role in the design of dyes with specific optical properties. The introduction of fluorine atoms can influence the electronic properties of a molecule, leading to changes in its absorption and emission spectra. The phenolic nature of this compound makes it a potential precursor for the synthesis of fluorescent dyes. For example, it could be used as a building block in the synthesis of rhodamine or fluorescein (B123965) analogues, where the halogen atoms could be used to fine-tune the photophysical properties of the resulting dye. The bromo and chloro groups also offer handles for extending the conjugation of the dye system, which can lead to shifts in the absorption and emission wavelengths.

Interfacial Modulators in Optoelectronic Devices

Fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of novel organic materials is a cornerstone of progress in the field of flexible and efficient electronic devices. Halogenated organic compounds, such as this compound, are valuable precursors in the synthesis of more complex molecules used in these technologies. The strategic placement of halogen atoms on the aromatic ring can influence key electronic and physical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for the performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

While direct research specifically detailing the use of this compound in the fabrication of OLEDs and OPVs is not extensively documented in publicly available literature, the broader class of polyhalogenated phenols serves as important building blocks. These compounds can be functionalized through various organic reactions to create larger, conjugated systems that form the emissive or active layers in these devices. The presence of bromine, chlorine, and fluorine allows for tailored synthetic modifications, potentially leading to materials with enhanced charge transport capabilities, improved thermal stability, and optimized light emission or absorption characteristics. The general utility of such halogenated compounds in producing specialty chemicals and polymers underscores their potential contribution to this field.

Role in Perovskite Solar Cells as Interface Modifiers

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. A key area of research in perovskite solar cells is the engineering of interfaces between the different layers of the device to improve charge extraction and minimize recombination losses. Interface modifiers play a crucial role in this context by passivating defects and tuning the energy level alignment at these interfaces.

Although specific studies on the application of this compound as an interface modifier in perovskite solar cells are not readily found, the characteristics of halogenated phenols suggest a potential role. The phenolic hydroxyl group can interact with the perovskite surface, while the halogen atoms can influence the electronic properties at the interface. The strategic use of halogenated compounds in organic synthesis points to the possibility of designing tailored molecules derived from this compound for this purpose. Further research is needed to explore and validate the efficacy of this specific compound or its derivatives in enhancing the performance and stability of perovskite solar cells.

Intermediates in Agrochemical Synthesis

The synthesis of novel and effective agrochemicals is vital for modern agriculture. Halogenated aromatic compounds are frequently used as intermediates in the production of pesticides and herbicides due to the significant impact of halogen substituents on the biological activity of the final products. The introduction of atoms like bromine, chlorine, and fluorine can enhance the efficacy, selectivity, and metabolic stability of agrochemical molecules.

The compound this compound and its isomers are recognized as important intermediates in the synthesis of complex organic molecules, including those for agrochemical applications. For instance, related structures like 3-Bromo-2-chloro-6-fluorobenzoic acid are utilized in agrochemical synthesis, leveraging the electronic and steric effects of the halogen substituents to modulate reactivity and biological activity. The unique substitution pattern of this compound makes it a valuable precursor for creating a diverse range of agrochemical candidates, allowing for fine-tuning of their properties to target specific pests or weeds while minimizing environmental impact.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Access Undiscovered Halogenated Phenol (B47542) Derivatives

The synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. While classical methods for halogenation exist, they often suffer from a lack of regioselectivity and the use of harsh reagents. tandfonline.com Future research will likely focus on developing more sophisticated and selective synthetic routes to access novel halogenated phenol derivatives that are currently inaccessible.

One promising avenue is the application of late-stage C-H functionalization. This strategy allows for the direct introduction of halogen atoms onto a pre-existing phenol core, bypassing the need for multi-step syntheses involving protecting groups and functional group interconversions. Advances in transition-metal catalysis, particularly with palladium, copper, and rhodium, are expected to play a pivotal role in developing regioselective C-H halogenation methods. acs.org Furthermore, the use of enzymatic halogenation, employing halogenase enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods. tandfonline.com These biocatalysts can operate under mild conditions and exhibit remarkable regio- and stereoselectivity, paving the way for the synthesis of complex, polyhalogenated phenols with precisely controlled substitution patterns. tandfonline.com

Another area of exploration involves flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic halogenation reactions. The development of novel synthetic strategies, including metal-free halogenation and the use of innovative halogenating agents, will be crucial for expanding the accessible chemical space of halogenated phenols. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage C-H Functionalization | Increased efficiency, reduced step count | Development of highly regioselective catalysts |

| Enzymatic Halogenation | High selectivity, mild conditions, sustainability | Discovery and engineering of novel halogenases |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reactor design and reaction conditions |

| Metal-Free Halogenation | Reduced cost and metal contamination | Design of novel, highly reactive halogenating agents |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Monitoring

A detailed understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Ultrafast spectroscopy techniques, operating on the femtosecond to picosecond timescale, are powerful tools for probing the transient intermediates and transition states that govern chemical reactions. aip.orgmdpi.comnsf.gov Future research in this area will likely involve the application of techniques such as transient absorption spectroscopy and time-resolved vibrational spectroscopy to elucidate the mechanisms of halogenation and other reactions involving halogenated phenols. chemrxiv.orgnih.gov

For instance, ultrafast spectroscopy can provide insights into the dynamics of charge transfer processes, bond-breaking and bond-forming events, and the role of solvent molecules in stabilizing reactive intermediates. mdpi.comnsf.gov This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. In situ monitoring techniques, such as ReactIR and Raman spectroscopy, can also provide real-time information on the progress of a reaction, allowing for precise control and optimization. By combining these advanced spectroscopic techniques with computational modeling, researchers can develop a comprehensive picture of the reaction landscape.

| Spectroscopic Technique | Information Gained | Potential Impact |

| Femtosecond Transient Absorption | Electronic dynamics, excited-state lifetimes | Understanding photochemical and photophysical properties |

| Time-Resolved Vibrational Spectroscopy | Structural evolution of molecules during a reaction | Elucidation of bond-forming and -breaking mechanisms |

| In Situ IR/Raman Spectroscopy | Real-time monitoring of reactant and product concentrations | Optimization of reaction conditions and process control |

Development of Sustainable and Eco-friendly Synthesis Protocols

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. innoget.com For the synthesis of halogenated phenols, this translates to a shift away from hazardous reagents and solvents, and the development of processes that minimize waste generation. Future research in this area will likely focus on several key strategies.

The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of chemical synthesis. innoget.com Additionally, the development of catalytic systems that can operate under milder reaction conditions and with higher efficiency will be crucial. This includes the exploration of nanocatalysts and reusable solid-supported catalysts that can be easily separated from the reaction mixture and recycled. organic-chemistry.org

Furthermore, there is a growing interest in electrosynthesis as a sustainable alternative to traditional redox chemistry. innoget.com Electrochemical methods can often be performed at room temperature and pressure, using electricity as a clean reagent to drive chemical transformations. The development of efficient electrochemical methods for the synthesis and functionalization of halogenated phenols would represent a significant step towards a more sustainable chemical industry.

Computational Design and Prediction of Novel Halogenated Aromatic Systems with Desired Reactivity Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. chemrxiv.orgnih.gov Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy. acs.orgnih.gov In the context of halogenated phenols, computational methods can be used to:

Predict the regioselectivity of electrophilic aromatic substitution reactions , guiding the design of synthetic routes to specific isomers. acs.org

Screen virtual libraries of novel halogenated phenols for desired properties, such as biological activity or materials performance.

Investigate the mechanism of chemical reactions , providing insights that can be used to optimize reaction conditions and design new catalysts. nih.gov

Design novel aromatic systems with tailored electronic properties for applications in organic electronics and photonics. rsc.org

By combining computational design with experimental synthesis and characterization, researchers can accelerate the discovery and development of new halogenated aromatic systems with tailored properties for a wide range of applications.

Integration of Halogenated Phenols in Emerging Fields of Chemistry and Material Science

The unique properties of halogenated phenols make them attractive building blocks for the development of new materials and technologies. google.com The presence of halogen atoms can significantly influence the electronic properties, intermolecular interactions, and reactivity of a molecule. Future research will likely see the integration of halogenated phenols into a variety of emerging fields.

In materials science , halogenated phenols can be used as monomers for the synthesis of high-performance polymers with enhanced thermal stability and flame retardancy. google.com They can also be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), to tune their electronic properties and improve device performance. The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction similar to hydrogen bonding, can be exploited for the rational design of supramolecular assemblies and crystal engineering.

In medicinal chemistry , the introduction of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. Halogenated phenols are found in a number of biologically active compounds and serve as important intermediates in the synthesis of pharmaceuticals. xdbiochems.com Future research will continue to explore the use of halogenated phenols as scaffolds for the development of new therapeutic agents.

The diverse reactivity of the phenol group and the tunable properties imparted by the halogen substituents ensure that compounds like 2-Bromo-6-chloro-3-fluorophenol will continue to be valuable building blocks in the ongoing quest for new molecules and materials with novel functions.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-6-chloro-3-fluorophenol, and how can reaction yields be optimized?

- Methodological Answer : A Suzuki-Miyaura coupling or electrophilic halogenation may be employed for introducing bromine and chlorine substituents. For fluorination, Balz-Schiemann or halogen-exchange (Halex) reactions are common. Reaction yields can be optimized by controlling stoichiometry (e.g., excess NaF for fluorination), temperature (e.g., 80–120°C for Halex), and catalysis (e.g., CuI). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended, as described for structurally similar bromo-chloro-phenyl derivatives .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is essential for assessing purity (>95%). Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while nuclear magnetic resonance (NMR) (¹H/¹³C, ¹⁹F) confirms structural integrity. For example, ¹⁹F NMR typically shows a singlet near -110 ppm for aromatic fluorine substituents .

Q. What are the key challenges in stabilizing this compound during storage?

- Methodological Answer : Light sensitivity and thermal decomposition are major concerns. Store under inert gas (N₂/Ar) at 0–6°C in amber glass vials. Stabilizers like BHT (0.1% w/w) may prevent oxidation, as recommended for halogenated phenols .

Advanced Research Questions

Q. How do electronic effects of bromine, chlorine, and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F meta-direct substituents enhance electrophilic aromatic substitution (EAS) reactivity at the para position. Bromine’s lower electronegativity allows for selective Suzuki coupling. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and reactive sites, as validated in studies on similar trihalophenols .

Q. What crystallographic methods are suitable for resolving structural ambiguities in halogenated phenols?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Data collection at 100 K minimizes thermal motion artifacts. For disordered halogen atoms, iterative refinement with restraints on bond lengths and angles is critical, as demonstrated in studies of 2-bromo-4-chlorophenylacetic acid .

Q. How can computational chemistry aid in predicting the environmental persistence of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models estimate biodegradation rates and toxicity. Software like Gaussian 16 with M06-2X/def2-TZVP calculates hydrolysis pathways, while EPI Suite predicts bioaccumulation potential (logP ~2.8) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated phenols: How should researchers validate experimental data?

- Methodological Answer : Variations arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) provides accurate melting ranges. Cross-reference with high-purity standards (e.g., >97% by HPLC) from suppliers like Kanto Reagents, which reports mp 42–44°C for 2-bromo-5-fluorophenol .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.